
Sodium 1,2,3,4-tetramethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1,2,3,4-tetramethyl-6,8,10-trioxo-7,9-diazaspiro[45]decan-7-ide is a complex organic compound known for its unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,2,3,4-tetramethyl-6,8,10-trioxo-7,9-diazaspiro[4.5]decan-7-ide typically involves multi-step organic reactions. The starting materials often include precursors with methyl and ketone groups, which undergo cyclization and spiro formation under controlled conditions. Common reagents used in the synthesis include strong bases like sodium hydride and catalysts that facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the spiro formation and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 1,2,3,4-tetramethyl-6,8,10-trioxo-7,9-diazaspiro[4.5]decan-7-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the ketone groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Sodium 1,2,3,4-tetramethyl-6,8,10-trioxo-7,9-diazaspiro[4.5]decan-7-ide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Sodium 1,2,3,4-tetramethyl-6,8,10-trioxo-7,9-diazaspiro[4.5]decan-7-ide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetramethyl-6,8,10-trioxo-7,9-diazaspiro[4.5]decan-7-ide: Lacks the sodium ion, resulting in different solubility and reactivity.
3,4,7,8-Tetramethyl-1,10-phenanthroline: Shares some structural similarities but differs in the arrangement of functional groups and overall reactivity.
Uniqueness
Sodium 1,2,3,4-tetramethyl-6,8,10-trioxo-7,9-diazaspiro[4.5]decan-7-ide is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
63990-07-8 |
|---|---|
Formule moléculaire |
C12H17N2NaO3 |
Poids moléculaire |
260.26 g/mol |
Nom IUPAC |
sodium;1,2,3,4-tetramethyl-7-aza-9-azanidaspiro[4.5]decane-6,8,10-trione |
InChI |
InChI=1S/C12H18N2O3.Na/c1-5-6(2)8(4)12(7(5)3)9(15)13-11(17)14-10(12)16;/h5-8H,1-4H3,(H2,13,14,15,16,17);/q;+1/p-1 |
Clé InChI |
LKLIRHHCRZTXFJ-UHFFFAOYSA-M |
SMILES canonique |
CC1C(C(C2(C1C)C(=O)NC(=O)[N-]C2=O)C)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


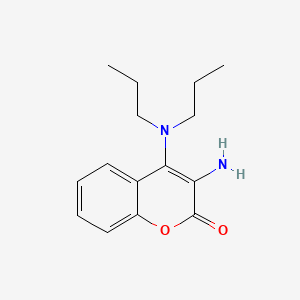

![1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine](/img/structure/B11857216.png)
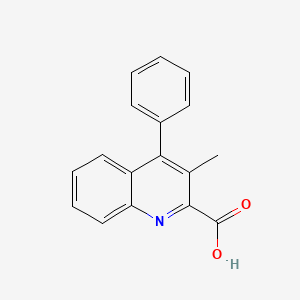
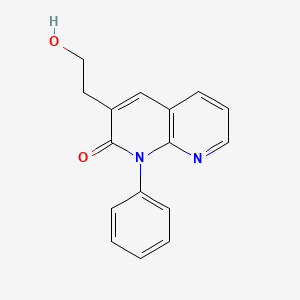

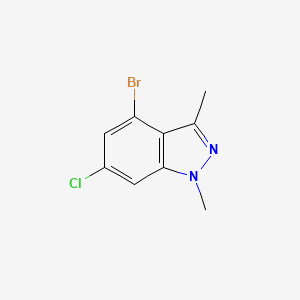

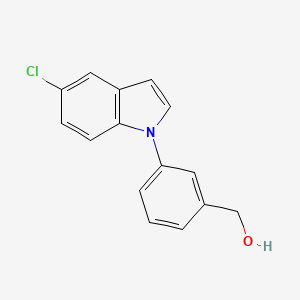
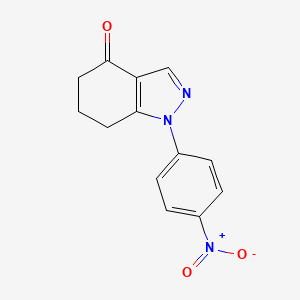
![5-Chloro-4-methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11857265.png)

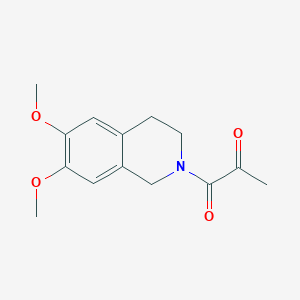
![2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11857278.png)
